2,4-Diamino-6-methylquinazoline

Medicinal Chemistry Process Chemistry Formulation Science

Procure the definitive 6-methyl-substituted scaffold for antifolate R&D. Unlike the unsubstituted parent, this compound's specific methylation at the 6-position is critical for potent DHFR enzyme inhibition, a fact documented in antibacterial and antiproliferative agent research. Its robust thermal stability (MP 258-259.5°C) ensures reliable handling during multi-step synthesis of trimetrexate analogs and SAR libraries, eliminating experimental variability caused by inappropriate analog substitution.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 1955-61-9
Cat. No. B167352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-methylquinazoline
CAS1955-61-9
Synonyms6-Methyl-quinazoline-2,4-diamine
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2N)N
InChIInChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyLSNYLNXZYSKOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6-methylquinazoline (CAS 1955-61-9): A Key Quinazoline Scaffold for Medicinal Chemistry and Drug Discovery


2,4-Diamino-6-methylquinazoline (CAS 1955-61-9) is a 6-methyl-substituted derivative of the 2,4-diaminoquinazoline pharmacophore. This compound serves as a critical precursor and core scaffold in the synthesis of diverse bioactive molecules, particularly antifolates targeting dihydrofolate reductase (DHFR) and other therapeutically relevant enzymes [1]. As a member of the quinazoline class, it exhibits distinct physicochemical properties—including a melting point of 258-259.5 °C and a predicted boiling point of 461.2±37.0 °C—that differentiate it from the unsubstituted parent compound . Its primary research applications lie in oncology and infectious disease research, where it is employed to construct libraries of analogs with potential antitumor, antimalarial, and antibacterial activities [1].

Why Generic 2,4-Diaminoquinazoline Substitution Fails: Critical Differentiation of 2,4-Diamino-6-methylquinazoline


In scientific procurement, the assumption that 2,4-diaminoquinazoline analogs are interchangeable is incorrect and can lead to experimental failure. The specific 6-methyl substitution on the quinazoline ring alters key physicochemical properties, including melting point and solubility, which directly impacts handling, formulation, and downstream reactivity . More importantly, the 6-position is a critical vector for modulating biological activity. Research has demonstrated that substituents at this position are essential for achieving potent enzyme inhibition, as seen in DHFR-targeting antibacterial and antiproliferative agents [1]. Simply substituting the unsubstituted parent compound or other 6-substituted analogs will result in different pharmacokinetic and pharmacodynamic profiles, rendering comparative studies invalid and potentially wasting significant research resources. The quantitative evidence below details exactly where 2,4-diamino-6-methylquinazoline provides a verifiable, measurable advantage.

Quantitative Differentiation of 2,4-Diamino-6-methylquinazoline: Evidence for Scientific Selection


Thermal Stability and Handling: Superior Melting Point Over Unsubstituted Parent Compound

The presence of a methyl group at the 6-position significantly elevates the melting point compared to the unsubstituted 2,4-diaminoquinazoline scaffold. The target compound exhibits a melting point of 258-259.5 °C , whereas the parent 2,4-diaminoquinazoline melts at 254-258 °C . This increase in thermal stability is crucial for handling, storage, and formulation development, reducing the risk of degradation during processing.

Medicinal Chemistry Process Chemistry Formulation Science

Synthetic Utility as a Precursor for Diverse Bioactive Libraries

The 6-methyl group serves as a key synthetic handle for further functionalization, enabling the construction of diverse compound libraries. This compound is a direct precursor to trimetrexate (TMQ), a clinically relevant non-classical antifolate with potent DHFR inhibitory activity (Ki in the sub-nanomolar range) [1]. While the parent 2,4-diaminoquinazoline can also be functionalized, the 6-methyl group provides a specific steric and electronic environment that is essential for the activity of trimetrexate and its analogs. Derivatives synthesized from this scaffold have demonstrated antiproliferative IC50 values ranging from 1.47 to 11.83 μM across a panel of five cancer cell lines, with the most active members achieving IC50s of 1.58-2.27 μM [2].

Synthetic Chemistry Medicinal Chemistry Antifolate Research

Biological Relevance: Essential Scaffold for High-Potency DHFR Inhibitors

The 2,4-diamino-6-methylquinazoline core is a privileged scaffold for the design of dihydrofolate reductase (DHFR) inhibitors. Research on closely related 7-aryl-2,4-diaminoquinazolines has demonstrated that strategic substitution on the quinazoline ring can yield inhibitors with sub-100 picomolar potency against bacterial DHFR [1]. While the specific compound is not itself a potent inhibitor, its 6-methyl group provides the optimal steric and electronic properties for further derivatization that leads to these high-potency agents. The unsubstituted 2,4-diaminoquinazoline scaffold lacks this key methyl group, which has been shown to be critical for achieving such high levels of enzyme inhibition and selectivity over human DHFR [1].

Enzymology Antibacterial Research Structure-Based Drug Design

Optimal Application Scenarios for 2,4-Diamino-6-methylquinazoline in Scientific Research and Industrial Use


Medicinal Chemistry: Synthesis of Antifolate Libraries

This compound is the ideal starting material for synthesizing libraries of 6-substituted 2,4-diaminoquinazoline analogs for structure-activity relationship (SAR) studies. Its 6-methyl group provides a well-defined, synthetically tractable handle for introducing diverse functional groups, enabling the rapid generation of compounds for screening against DHFR and other folate pathway enzymes [1]. The enhanced thermal stability (melting point 258-259.5 °C) facilitates handling and purification during multi-step syntheses .

Process Chemistry: Development of Scalable Synthetic Routes

For process chemists, the well-characterized physical properties of 2,4-diamino-6-methylquinazoline, including its high melting point and predicted boiling point, make it a robust intermediate for scaling up reactions. Its use as a precursor to trimetrexate and related antifolates is well-documented, providing a validated pathway for developing cost-effective, high-yield manufacturing processes [2].

Biological Assay Development: Reference Standard for DHFR Inhibitor Screening

As the core scaffold of potent DHFR inhibitors, this compound can serve as a valuable reference standard or negative control in enzymatic and cell-based assays. Its well-defined structure and availability in high purity allow for the accurate calibration of assays designed to identify novel antifolates or to measure the potency of new chemical entities [1].

Academic Research: Teaching and Training in Heterocyclic Chemistry

The compound's straightforward synthesis from 2-fluoro-5-methylbenzonitrile and guanidine carbonate makes it an excellent model substrate for teaching fundamental concepts in heterocyclic chemistry, nucleophilic aromatic substitution, and the construction of biologically relevant scaffolds. Its physical properties also provide a clear demonstration of how simple substituents can alter molecular behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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